3-(Phenylsulfonyl)acrylonitrile

Organic Synthesis Electrophilicity Vinyl Sulfone

3-(Phenylsulfonyl)acrylonitrile (CAS 1424-51-7), also known as (E)-3-(phenylsulfonyl)acrylonitrile, is a sulfonyl acrylonitrile building block with the molecular formula C₉H₇NO₂S and a molecular weight of 193.22 g/mol. It is characterized by a phenylsulfonyl group (C₆H₅SO₂) attached to an acrylonitrile moiety, featuring an electrophilic vinyl sulfone core that is central to its reactivity profile.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 1424-51-7
Cat. No. B189700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylsulfonyl)acrylonitrile
CAS1424-51-7
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C=CC#N
InChIInChI=1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H/b8-4+
InChIKeyVYULCLGNLSTLFX-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Phenylsulfonyl)acrylonitrile (CAS 1424-51-7): Procurement-Grade Specification and Chemical Identity for Research Applications


3-(Phenylsulfonyl)acrylonitrile (CAS 1424-51-7), also known as (E)-3-(phenylsulfonyl)acrylonitrile, is a sulfonyl acrylonitrile building block with the molecular formula C₉H₇NO₂S and a molecular weight of 193.22 g/mol . It is characterized by a phenylsulfonyl group (C₆H₅SO₂) attached to an acrylonitrile moiety, featuring an electrophilic vinyl sulfone core that is central to its reactivity profile . The compound is typically procured as a colorless to pale yellow liquid with a purity specification of 97% or higher, as confirmed by NMR, HPLC, or GC analysis from reputable suppliers [1].

3-(Phenylsulfonyl)acrylonitrile: Structural Determinants Precluding In-Class Substitution for Targeted Applications


Despite being a member of the sulfonyl acrylonitrile class, 3-(phenylsulfonyl)acrylonitrile exhibits a unique combination of an unsubstituted phenyl ring and an unadorned acrylonitrile core that fundamentally alters its electronic, steric, and biological properties compared to even closely related analogs [1][2]. Generic substitution by, for instance, (E)-3-[(4-tert-butylphenyl)sulfonyl]acrylonitrile (BAY 11-7085) [3][4] or (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile [5] would fail to recapitulate its distinct reactivity or biological profile, as the electronic influence of the phenyl ring substituent is a critical determinant of both chemical stability and biological target engagement within this chemotype.

3-(Phenylsulfonyl)acrylonitrile: Quantitative Differentiation and Comparator Analysis for Research and Industrial Sourcing


Electrophilic Reactivity: Impact of Phenyl Substituent on Vinyl Sulfone Stability

The electronic nature of the phenyl substituent directly modulates the electrophilicity of the vinyl sulfone warhead. The unsubstituted phenyl ring in 3-(phenylsulfonyl)acrylonitrile provides a moderate electron-withdrawing effect via induction, resulting in a vinyl sulfone with intermediate reactivity compared to analogs with electron-donating or strongly electron-withdrawing groups. This influences the compound's stability and its suitability for specific reactions, such as selective S-alkylation, where it demonstrates high yields as a model substrate [1].

Organic Synthesis Electrophilicity Vinyl Sulfone

Physicochemical Properties and Purity Specification for 3-(Phenylsulfonyl)acrylonitrile

3-(Phenylsulfonyl)acrylonitrile is commercially available with a standard purity of 97% or higher, as confirmed by NMR, HPLC, or GC analysis . Its predicted physicochemical properties, including a boiling point of 392.5±34.0 °C and a density of 1.3±0.1 g/cm³, define its handling and storage requirements .

Chemical Procurement Purity Analysis Physicochemical Properties

Comparative Antibacterial Potency of Nitrile-Substituted Vinyl Phenyl Sulfones

In a study evaluating 28 vinyl sulfones, the nitrile-substituted vinyl phenyl sulfone subclass, which includes 3-(phenylsulfonyl)acrylonitrile, exhibited potent antibacterial activity. The analog (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile demonstrated a Minimum Inhibitory Concentration (MIC) of 1.875 µg/mL against methicillin-susceptible S. aureus and 3.75 µg/mL against MRSA USA300 [1].

Antibacterial MRSA Vinyl Sulfone

In Vitro Apoptosis Induction in Cancer Cell Lines by 3-(Phenylsulfonyl)acrylonitrile

In vitro studies have demonstrated that 3-(phenylsulfonyl)acrylonitrile induces apoptosis in cancer cell lines, including breast and colon cancer cells, via activation of caspase pathways (caspase-3 and caspase-9) .

Cancer Research Apoptosis Cytotoxicity

Inhibition of Acrylamide Production by 3-(Phenylsulfonyl)acrylonitrile

3-(Phenylsulfonyl)acrylonitrile has been identified as a potent inhibitor of acrylamide reductase, achieving up to 90% inhibition of acrylamide production .

Enzyme Inhibition Acrylamide Reductase Biocatalysis

3-(Phenylsulfonyl)acrylonitrile (CAS 1424-51-7): Optimal Application Scenarios Based on Evidence-Based Differentiation


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies for Covalent Inhibitor Optimization

As an unsubstituted phenylsulfonyl acrylonitrile, this compound serves as a critical reference standard for SAR campaigns exploring the impact of aryl ring substitution on biological activity. Its use allows researchers to deconvolute the electronic and steric contributions of substituents on properties such as electrophilicity, target engagement, and cellular potency, as highlighted by studies on anti-metastatic sulfonyl acrylonitriles [1][2].

Antibacterial Discovery: Scaffold for Novel Anti-MRSA Agents

Given the potent activity of the nitrile-substituted vinyl phenyl sulfone chemotype against MRSA USA300 [3], 3-(phenylsulfonyl)acrylonitrile is a valuable starting point for the synthesis and screening of novel antibacterial libraries. Its unsubstituted phenyl ring provides a baseline for exploring structure-activity relationships aimed at improving potency and reducing cytotoxicity in this series.

Organic Synthesis: Substrate for Vinyl Sulfone Transformations

3-(Phenylsulfonyl)acrylonitrile is an established substrate in synthetic methodology studies involving vinyl sulfones. Its use as a model compound in cyanide-mediated S-alkylation and sulfonamide formation reactions demonstrates its utility in developing new synthetic methods, offering high yields and selectivity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Phenylsulfonyl)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.